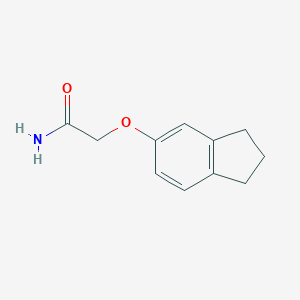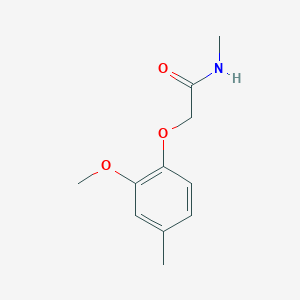
4-(3-Butoxyanilino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Butoxyanilino)-4-oxobutanoic acid, commonly known as BOA, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a biochemical tool. BOA is a derivative of the well-known herbicide, benzoxazinone, and has been found to possess a range of biological activities.
Mechanism of Action
The mechanism of action of BOA is not fully understood, but it is believed to involve the binding of BOA to the active site of proteases. This binding prevents the protease from carrying out its normal function, leading to the inhibition of protease activity. BOA has also been found to interact with other enzymes and proteins, suggesting that it may have additional mechanisms of action.
Biochemical and Physiological Effects:
BOA has been found to have a range of biochemical and physiological effects. In addition to its protease inhibition activity, BOA has been shown to have anti-inflammatory and anti-cancer properties. BOA has also been found to affect the metabolism of certain amino acids, suggesting that it may have a role in regulating protein synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BOA in lab experiments is its specificity for proteases. BOA has been found to selectively inhibit certain proteases, allowing researchers to study the function of these enzymes in a controlled manner. However, BOA has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using BOA.
Future Directions
There are several future directions for research on BOA. One area of interest is the development of BOA analogs with improved properties, such as increased solubility and decreased toxicity. Another direction is the study of the role of BOA in regulating protein synthesis and metabolism. Finally, BOA may have potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation, and further research is needed to explore this potential.
Synthesis Methods
BOA can be synthesized through a multistep process that involves the reaction of 3-butoxyaniline with ethyl 2-oxo-4-phenylbutanoate in the presence of a base. The resulting product is then subjected to a series of chemical reactions, including hydrolysis and decarboxylation, to yield BOA. The synthesis method is relatively straightforward and has been optimized for large-scale production.
Scientific Research Applications
BOA has been extensively studied for its potential as a biochemical tool in various scientific research fields. One of the main applications of BOA is in the study of proteases, which are enzymes that break down proteins. BOA has been found to inhibit the activity of several proteases, including chymotrypsin and trypsin. This inhibition can be used to study the role of proteases in various biological processes, such as inflammation and cancer.
properties
Product Name |
4-(3-Butoxyanilino)-4-oxobutanoic acid |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-(3-butoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-19-12-6-4-5-11(10-12)15-13(16)7-8-14(17)18/h4-6,10H,2-3,7-9H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
UYFASTJRIRDRSU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)

![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)

![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)






![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)